REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[CH2:5][NH2:6].C1(N=C=NC2CCCCC2)CCCCC1.[C:26](=S)=[S:27]>CCOCC>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[CH2:5][N:6]=[C:26]=[S:27]
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Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CN)C=C(C1)F
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
|
32.4 mL
|
Type
|
reactant
|
Smiles
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C(=S)=S
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 17 hours at 25° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
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Type
|
DISSOLUTION
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Details
|
The resulting oil was dissolved in hexane-ether (19:1)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The oil was then dissolved in hexane
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (silica)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(CN=C=S)C=C(C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |